2-(二乙基氨基羰基)乙酸

描述

2-(Diethylcarbamoyl)acetic acid is a chemical compound that can be synthesized and has potential biological activity. It is related to a series of compounds that have been studied for their inhibitory effects on aspartate transcarbamoylase, an enzyme involved in the synthesis of pyrimidine nucleotides. These compounds have shown antimicrobial activity and specificity against tumor cell lines, suggesting that 2-(Diethylcarbamoyl)acetic acid may also possess similar properties .

Synthesis Analysis

The synthesis of related compounds involves the addition of substituted alkyl amines to diethyl maleate, followed by conversion to other functional groups. For example, the addition of ethylene diamine to diethyl maleate and subsequent cyclization can yield 3-oxo-1,4-piperazine-2-acetic acid esters. N-Acyl derivatives are obtained using bromoacyl chlorides. These methods could potentially be adapted for the synthesis of 2-(Diethylcarbamoyl)acetic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Diethylcarbamoyl)acetic acid has been characterized using various analytical techniques. For instance, a compound with a related structure, 2-oxo-1,2-dihydropyridine-1-acetic acid, was characterized by elemental analysis, IR spectrum, and single crystal X-ray diffraction. This compound exists in a ketonic configuration without a betaine structure and forms one-dimensional folded chain structures through intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions of 2-(Diethylcarbamoyl)acetic acid and its analogs can be complex. For example, diethyl 6-amino-2-hydroxyazulene-1,3-dicarboxylate, a compound with a somewhat similar structure, undergoes diazotization reactions to yield various derivatives. Although the specific reactions of 2-(Diethylcarbamoyl)acetic acid are not detailed, it can be inferred that it may also undergo reactions such as diazotization, given the presence of amino and carboxyl functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Diethylcarbamoyl)acetic acid can be inferred from related compounds. For instance, the formation of acetic acid from glucose in the Maillard reaction suggests that beta-dicarbonyl cleavage is a significant pathway. This information can provide insights into the stability and reactivity of the beta-dicarbonyl structure in 2-(Diethylcarbamoyl)acetic acid. The compound's solubility, boiling point, and other physical properties would be influenced by its functional groups and molecular interactions .

科学研究应用

代谢作用和糖尿病管理:

- 据报道,相关化合物乙酸对代谢有有益的影响,包括降低糖尿病小鼠的空腹血浆葡萄糖和 HbA1c 水平。这部分受肝脏中的 AMP 活化蛋白激酶 (AMPK) 调节 (Sakakibara 等人,2006)。

- 对人类成年人进行乙酸膳食补充剂可显着降低三酰甘油浓度和空腹血糖水平,尤其是在 2 型糖尿病患者或超重人群中 (Valdes 等人,2021)。

生物燃料生产和化学反应:

- 乙酸作为生物油的主要成分,其蒸汽重整特性正在受到研究。研究重点是开发各种催化剂和工艺以进行有效的重整,这对于制氢至关重要 (Zhang 等人,2018)。

微生物和昆虫相互作用研究:

- 在果蝇的背景下,发现乙酸会影响产卵和幼虫表现。它作为雌性在含有促进幼虫营养的微生物群落的基质中产卵的线索 (Kim 等人,2017)。

抗菌性能:

- 乙酸已证明具有抗菌作用,尤其针对普罗旺斯菌、鲍曼不动杆菌和铜绿假单胞菌等有问题的细菌。正在探索将其用作局部防腐剂,尤其是在烧伤科 (Ryssel 等人,2009)。

药用应用:

- 已合成出各种与 2-(二乙基氨基羰基)乙酸结构相似的丙二酸酯,并表现出解痉活性。正在研究这些化合物治疗痉挛的潜力 (McBay 等人,1950)。

安全和危害

The safety information for 2-(Diethylcarbamoyl)acetic acid indicates that it has the GHS07 pictogram. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

属性

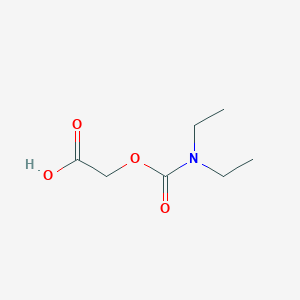

IUPAC Name |

2-(diethylcarbamoyloxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-3-8(4-2)7(11)12-5-6(9)10/h3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEQQPHMGPJPHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599431 | |

| Record name | [(Diethylcarbamoyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Diethylcarbamoyl)acetic acid | |

CAS RN |

772312-49-9 | |

| Record name | [(Diethylcarbamoyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2,5-Dimethoxyphenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B3032993.png)

![4,6-Diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B3032996.png)

![4,6-Diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B3032997.png)